molecular formula C12H16N2O B13501703 (2r)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

(2r)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

Cat. No.: B13501703
M. Wt: 204.27 g/mol
InChI Key: ZKRLEUVXFMIDSG-SECBINFHSA-N
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Description

(2R)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group attached to a propanone backbone, which is further connected to a tetrahydroisoquinoline moiety. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a suitable amino acid derivative under specific conditions. For example, the reaction can be carried out using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction typically proceeds at room temperature and requires purification steps such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(2R)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal communication and function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one: Similar structure but with a chloro substituent.

    (2R)-2-[(2-Chlorophenyl)sulfanyl]-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one: Contains additional methoxy groups and a sulfanyl substituent.

Uniqueness

(2R)-2-Amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is unique due to its specific stereochemistry and the presence of both an amino group and a tetrahydroisoquinoline moiety. This combination of features allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(2R)-2-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one

InChI

InChI=1S/C12H16N2O/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14/h2-5,9H,6-8,13H2,1H3/t9-/m1/s1

InChI Key

ZKRLEUVXFMIDSG-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCC2=CC=CC=C2C1)N

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)N

Origin of Product

United States

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